![molecular formula C6H8BrN3O B1522345 2-((5-Bromopyrimidin-2-yl)amino)ethanol CAS No. 1187386-42-0](/img/structure/B1522345.png)
2-((5-Bromopyrimidin-2-yl)amino)ethanol
Overview
Description
“2-((5-Bromopyrimidin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8BrN3O . It has a predicted density of 1.520±0.06 g/cm3 .
Synthesis Analysis
The synthesis of “2-((5-Bromopyrimidin-2-yl)amino)ethanol” involves several steps . The raw materials and preparation products are listed on the ChemicalBook .Molecular Structure Analysis
The molecular structure of “2-((5-Bromopyrimidin-2-yl)amino)ethanol” can be represented by the SMILES stringc1c(cnc(n1)NCCO)Br
. The InChI is InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((5-Bromopyrimidin-2-yl)amino)ethanol” include a predicted boiling point of 377.5±48.0 °C, a predicted density of 1.736±0.06 g/cm3, and a predicted pKa of 14.52±0.10 .Scientific Research Applications
Pulmonary Arterial Hypertension Treatment
2-((5-Bromopyrimidin-2-yl)amino)ethanol: is structurally related to macitentan , a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension . The compound’s ability to block endothelin receptors, which are implicated in the pathophysiology of pulmonary arterial hypertension, makes it a potential candidate for the development of new treatments for this condition.
Antihypertensive Agent
Due to its structural similarity to known antihypertensive agents, this compound may serve as a starting point for the synthesis of new drugs aimed at controlling high blood pressure. Its role as an endothelin receptor antagonist can be particularly beneficial in reducing vascular resistance and blood pressure .
Orphan Drug Development
The compound’s relevance to macitentan suggests its potential as an orphan drug—a category of pharmaceuticals developed specifically to treat rare medical conditions, also known as orphan diseases . This application is significant due to the lack of financial incentive for the private sector to develop treatments for such conditions, which are not profitable.
Synthesis of Pyrimidine Derivatives
5-BROMO-2-(2-HYDROXYETHYLAMINO)PYRIMIDINE: can be utilized in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Pyrimidine rings are present in many pharmaceuticals and are valuable for their diverse biological activities .
Chemical Research and Synthesis
This compound can be used in chemical research as a building block for the synthesis of more complex molecules. Its bromine atom and aminoethanol group make it a versatile reagent for substitutions and other chemical transformations .
Material Science
In material science, the compound could be explored for the development of novel materials with specific optical or electronic properties, given that pyrimidine and its derivatives often play a role in the field of conductive polymers .
Biochemical Studies
The compound’s potential to interact with various enzymes and receptors makes it a valuable tool for biochemical studies, particularly in understanding the mechanisms of diseases and the development of therapeutic strategies .
Agricultural Chemistry
In agricultural chemistry, derivatives of pyrimidine, such as 5-BROMO-2-(2-HYDROXYETHYLAMINO)PYRIMIDINE , can be investigated for their potential use as herbicides or pesticides, contributing to the protection of crops and yield optimization .
Mechanism of Action
Target of Action
The primary targets of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it could potentially interact with a variety of biological targets .
Mode of Action
Given its structural similarity to pyrimidine, it might interact with biological targets in a similar manner as other pyrimidine derivatives .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWENNIWOWMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675147 | |
Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187386-42-0 | |
Record name | 2-[(5-Bromo-2-pyrimidinyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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